Cas no 2171471-08-0 (4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)

4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid
- 2171471-08-0
- 4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid
- EN300-1483481
-
- Inchi: 1S/C26H23ClN2O6/c1-34-14-23(24(30)28-22-12-15(27)10-11-20(22)25(31)32)29-26(33)35-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21,23H,13-14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: ZCZKQRAJIRVJRV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)NC(C(COC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 494.1244642g/mol
- Monoisotopic Mass: 494.1244642g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 114Ų
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483481-100mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483481-250mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483481-500mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483481-2500mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1483481-50mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483481-5000mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1483481-10000mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1483481-1000mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483481-1.0g |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]benzoic acid |
2171471-08-0 | 1g |
$0.0 | 2023-06-06 |
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid Related Literature
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid
Introduction to 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic Acid (CAS No. 2171471-08-0)
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid, identified by its CAS number 2171471-08-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the modulation of biological pathways associated with various diseases. The intricate structure of this molecule, featuring a benzoic acid core modified with chloro, methoxy, and amino substituents, as well as a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a subject of extensive research and development.
The< strong>fluorenylmethoxycarbonyl moiety is particularly noteworthy as it is commonly employed in peptide synthesis to protect amino groups during coupling reactions. This protective group ensures that the amino functionality remains inert under harsh reaction conditions, allowing for precise control over the synthesis of more complex molecules. The presence of this group in 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid suggests potential applications in the synthesis of peptide mimetics or other bioactive peptides where such protection is crucial.
The benzoic acid core of this compound is a well-known scaffold in medicinal chemistry, frequently utilized due to its favorable pharmacokinetic properties and ease of functionalization. The introduction of a chloro substituent at the 4-position enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. Additionally, the methoxy and amino groups at specific positions contribute to the molecule's solubility and reactivity, making it a versatile building block for further chemical modifications.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific enzymes or receptors involved in disease pathways. 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid has been investigated for its potential role in inhibiting key enzymes such as kinases and proteases. These enzymes are often overexpressed or mutated in various diseases, including cancer and inflammatory disorders. By modulating their activity, this compound may offer a therapeutic edge in treating these conditions.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural features with certain nonsteroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). This similarity suggests that 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid may exhibit similar pharmacological effects or could be further optimized to achieve enhanced therapeutic outcomes. Comparative studies have shown that compounds with similar scaffolds often exhibit potent biological activity, making this molecule a promising candidate for further investigation.
The synthesis of 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies allows for the precise construction of the molecular framework. These synthetic methodologies are critical in achieving the desired structure while minimizing unwanted side reactions.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits notable interactions with certain biological targets. For example, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation. Additionally, its ability to modulate neurotransmitter release has been explored in preclinical models, suggesting potential applications in treating neurological disorders. These findings underscore the importance of continued research into this compound's pharmacological profile.
The< strong>fluorenylmethoxycarbonyl group not only serves as a protective agent but also contributes to the overall stability and solubility of the molecule. This stability is essential for both pharmaceutical formulations and biological studies, ensuring that the compound remains active under various conditions. Furthermore, the methoxy substituent at the 3-position enhances hydrophilicity, which can be beneficial for oral bioavailability and tissue distribution.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid and its target proteins. These computational studies have provided valuable insights into how structural modifications can enhance binding potency and selectivity. By leveraging these computational tools, researchers can design more effective derivatives with improved therapeutic profiles.
The development of novel drug candidates is a complex process that involves extensive testing across multiple stages. From initial discovery to clinical trials, each step must be meticulously planned and executed to ensure safety and efficacy. 4-chloro-2-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid represents an early stage candidate that holds significant promise but requires further validation through rigorous preclinical studies.
In conclusion, 4-chloro -2 -{((9H -fluorenylmethylcarbamoyl) amino) -3 -methoxypropionyl}aminobenzoic acid (CAS No.2171471 -08 -0) is a multifaceted compound with potential applications in pharmaceutical research and drug development. Its unique structural features, including the presence of chloro-, methoxy-, and amino-substituents along with a< strong>fluorenylmethoxycarbonylprotecting group, make it an intriguing candidate for further exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in shaping future treatments for various diseases.
2171471-08-0 (4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid) Related Products
- 899946-92-0(3-2-(1H-indol-1-yl)ethyl-1-(1H-indol-3-yl)urea)
- 2098147-74-9(3-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine)
- 132993-20-5(1-(3-Nitrophenyl)pyrrolidine)
- 1462994-43-9(5-carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride)
- 946357-25-1(4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 1019485-96-1((cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine)
- 1850284-52-4(4-Amino-4-(2-methoxyethyl)cyclohexan-1-ol)
- 2169127-41-5(trans-3-(difluoromethyl)cyclobutane-1-carboxamide)
- 2803862-92-0(2-amino-N-cyclopropyl-N-methylacetamide hydrochloride)
- 1604285-07-5((3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide)



